3-p-Tolyl-acrylic acid methyl ester
Overview
Description
3-p-Tolyl-acrylic acid methyl ester is an organic compound with the molecular formula C11H12O2 It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the vinyl group is replaced by a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-p-Tolyl-acrylic acid methyl ester typically involves the esterification of 3-p-Tolyl-acrylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-p-Tolyl-acrylic acid+MethanolAcid Catalyst3-p-Tolyl-acrylic acid methyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with easier catalyst recovery.
Chemical Reactions Analysis
Types of Reactions: 3-p-Tolyl-acrylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products:
Oxidation: Formation of p-Tolyl-acrylic acid or p-Tolyl-ketone derivatives.
Reduction: Formation of 3-p-Tolyl-propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-p-Tolyl-acrylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 3-p-Tolyl-acrylic acid methyl ester in chemical reactions involves the interaction of its functional groups with various reagents. For example, in ester hydrolysis, the ester group is attacked by a nucleophile (e.g., water or hydroxide ion), leading to the formation of the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Methyl acrylate: Similar structure but lacks the p-tolyl group.
Ethyl acrylate: Similar ester but with an ethyl group instead of a methyl group.
3-p-Tolyl-propanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: 3-p-Tolyl-acrylic acid methyl ester is unique due to the presence of both the p-tolyl group and the ester functionality, which imparts specific reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJBRXRCJNSDHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346182 | |
Record name | Methyl 3-(4-methylphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7560-43-2 | |
Record name | Methyl 3-(4-methylphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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